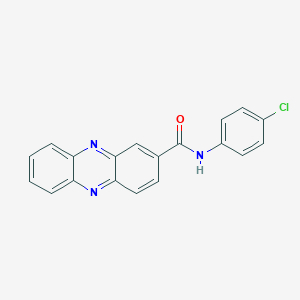
N-(4-chlorophenyl)phenazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)phenazine-2-carboxamide: is a synthetic organic compound belonging to the phenazine family. Phenazines are a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The compound’s structure consists of a phenazine core with a carboxamide group at the 2-position and a 4-chlorophenyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-chlorophenyl)phenazine-2-carboxamide typically begins with phenazine-2-carboxylic acid and 4-chloroaniline.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-chlorophenyl)phenazine-2-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenazine core or the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Oxidized phenazine derivatives.
Reduction: Reduced amines or other reduced products.
Substitution: Substituted phenazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- N-(4-chlorophenyl)phenazine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the development of new phenazine derivatives with potential applications in materials science.
Biology:
- The compound exhibits antimicrobial activity against various bacterial and fungal strains.
- It is studied for its potential use as an antiparasitic agent.
Medicine:
- This compound has shown promise as an anticancer agent, inhibiting cell viability and inducing apoptosis in cancer cells .
- It is being investigated for its potential use in the treatment of infectious diseases.
Industry:
- The compound is used in the development of dyes and pigments due to its stable and vibrant coloration.
- It has applications in the production of electronic materials and sensors.
Mecanismo De Acción
Molecular Targets and Pathways:
- N-(4-chlorophenyl)phenazine-2-carboxamide exerts its effects by interacting with cellular redox states and generating reactive oxygen species (ROS).
- It targets topoisomerases (I and II), enzymes responsible for DNA topology changes during cell division, leading to cell cycle arrest and apoptosis in cancer cells .
- The compound also disrupts bacterial cell membranes and inhibits essential metabolic pathways in microorganisms.
Comparación Con Compuestos Similares
Phenazine-1-carboxamide: Another phenazine derivative with similar antimicrobial and anticancer properties.
Pyocyanin: A naturally occurring phenazine produced by Pseudomonas aeruginosa with strong redox activity and antimicrobial effects.
Phenazine-1-carboxylic acid: A precursor in the synthesis of various phenazine derivatives with diverse biological activities.
Uniqueness:
- N-(4-chlorophenyl)phenazine-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity.
- The compound’s ability to generate ROS and target topoisomerases makes it a potent anticancer agent compared to other phenazine derivatives.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)phenazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-13-6-8-14(9-7-13)21-19(24)12-5-10-17-18(11-12)23-16-4-2-1-3-15(16)22-17/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRISJRSONTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5158027.png)
![N-[(2-CHLOROPHENYL)METHYL]-2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B5158035.png)
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B5158043.png)
![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![Benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5158054.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5158061.png)
![N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline](/img/structure/B5158068.png)
amine](/img/structure/B5158083.png)
![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]imidazole](/img/structure/B5158127.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)
